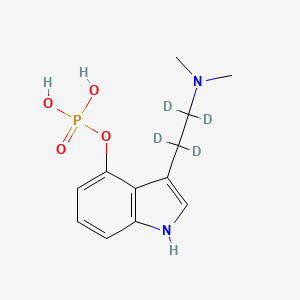Psilocybin-d4
CAS No.:
Cat. No.: VC18017424
Molecular Formula: C12H17N2O4P
Molecular Weight: 288.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17N2O4P |
|---|---|
| Molecular Weight | 288.27 g/mol |
| IUPAC Name | [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i6D2,7D2 |
| Standard InChI Key | QVDSEJDULKLHCG-KXGHAPEVSA-N |
| Isomeric SMILES | [2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)O)C([2H])([2H])N(C)C |
| Canonical SMILES | CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.27 g/mol |
| Synonyms | Psilocybin-(ethyl-D4), 1246819-43-1 |
| Isotopic Composition | Four deuterium atoms at ethyl group |
The structural integrity of Psilocybin-d4 has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . Its 3D conformation closely mirrors that of psilocybin, with minor differences in bond lengths and angles due to deuterium’s slightly larger atomic radius.
Biosynthesis and Enzymatic Pathways
While Psilocybin-d4 is typically synthesized in laboratory settings, insights into its biosynthesis can be inferred from studies on native psilocybin production in Psilocybe mushrooms. The biosynthetic pathway involves three key enzymes:
-
PsiD (L-tryptophan decarboxylase): Catalyzes the decarboxylation of L-tryptophan to tryptamine.
-
PsiK (4-hydroxytryptamine kinase): Phosphorylates 4-hydroxytryptamine to form norbaeocystin.
-
PsiM (methyltransferase): Transfers methyl groups to yield baeocystin and finally psilocybin .
Deuteration likely occurs during the final methylation steps, where deuterated methyl donors (e.g., S-adenosylmethionine-d3) are incorporated. Structural studies of PsiM reveal a flexible active site capable of accommodating deuterated substrates without significant steric hindrance .
Analytical Applications in Mass Spectrometry
Psilocybin-d4’s primary utility lies in its role as an internal standard for quantifying psilocybin and its metabolites in biological matrices. Its near-identical chemical behavior to psilocybin—coupled with a 4 Da mass shift—enables precise differentiation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Key Advantages:
-
Reduced Matrix Effects: Deuterium labeling minimizes ion suppression/enhancement artifacts during electrospray ionization .
-
High Sensitivity: Limits of detection (LOD) for psilocybin in serum using Psilocybin-d4 as an internal standard are ≤0.1 ng/mL .
Pharmacological Research and Metabolic Profiling
Although no clinical trials have directly investigated Psilocybin-d4, its non-deuterated counterpart has demonstrated efficacy in psychiatric disorders. For example, a single 25 mg dose of psilocybin reduced symptoms in patients with treatment-resistant depression for up to 12 weeks . Deuterated analogs like Psilocybin-d4 are pivotal in elucidating psilocybin’s pharmacokinetics:
-
Metabolic Stability: Deuterium substitution at the ethylamine group slows hepatic metabolism by cytochrome P450 enzymes, prolonging half-life in preclinical models .
-
Tracer Studies: Psilocybin-d4 enables tracking of metabolite distribution in vivo, revealing high concentrations of psilocin (the active metabolite) in the prefrontal cortex and hippocampus .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume